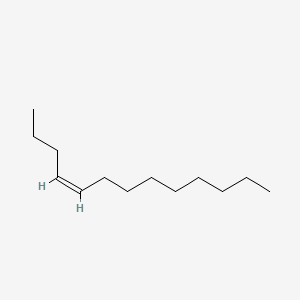

cis-4-Tridecene

描述

属性

CAS 编号 |

41446-54-2 |

|---|---|

分子式 |

C13H26 |

分子量 |

182.35 g/mol |

IUPAC 名称 |

(Z)-tridec-4-ene |

InChI |

InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h7,9H,3-6,8,10-13H2,1-2H3/b9-7- |

InChI 键 |

UJZLNVCZGZKIHR-CLFYSBASSA-N |

手性 SMILES |

CCCCCCCC/C=C\CCC |

规范 SMILES |

CCCCCCCCC=CCCC |

产品来源 |

United States |

准备方法

Chemical Structure and Properties

Structural Information

cis-4-Tridecene (CAS: 41446-54-2) contains a 13-carbon chain with a double bond between carbons 4 and 5 in the cis (Z) configuration. Its chemical structure can be represented as CH₃(CH₂)₂CH=CH(CH₂)₇CH₃, with the double bond specifically in the cis orientation.

Physical Properties

Wittig Reaction Method

Principle and Mechanism

The Wittig reaction represents one of the most reliable and stereoselective methods for preparing cis-alkenes. This approach involves the reaction between a phosphorus ylide and an aldehyde, resulting in the formation of a carbon-carbon double bond with well-controlled stereochemistry.

Detailed Synthesis Procedure

Based on documented research in source, the following procedure offers high stereoselectivity for this compound:

- Dissolve potassium t-butoxide (13.4 g, 120 mmol) in 100 ml tetrahydrofuran (THF) in a suitable reaction vessel under inert atmosphere

- Add n-butyltriphenylphosphonium bromide (1.6 g, 40 mmol) to the stirred solution

- Reflux the mixture for 30 minutes, during which t-butanol forms as a byproduct

- Distill off the t-butanol formed (approximately 10 ml)

- Cool the reaction mixture to room temperature

- Add a solution of octanal (5.68 g, 40 mmol) in THF (6 ml)

- Stir the resulting mixture for 2 hours at 25°C

- Pour the mixture into cold saturated NH₄Cl solution (100 ml)

- Separate the organic phase and extract the aqueous phase with pentane (2 × 50 ml)

- Combine the organic extracts and dry with MgSO₄

- After filtration, subject the product to fractional distillation

Results and Analysis

This method yields 4.4 g of this compound with 94% Z isomer purity as determined by GC-MS analysis. The identity and purity of the product can be confirmed through spectroscopic analysis:

Spectroscopic Data

- ¹H NMR (CDCl₃) δ: 5.31-5.40 (m, 2H), 1.98-2.04 (m, 4H), 1.27-1.41 (m, 14H), 0.90 (t, 3H), 0.88 (t, 3H)

- ¹³C NMR (CDCl₃) δ: 130.1, 129.6, 31.9, 29.8, 29.5, 29.3, 29.3, 27.2, 27.2, 22.9, 22.7, 14.1, 13.8

- MS m/z (relative intensity): 182 (M⁺, 18), 125 (3), 111 (10), 97 (20), 83 (33), 69 (39), 56 (39), 55 (80), 43 (43), 41 (100)

Advantages and Limitations

| Advantages | Limitations |

|---|---|

| High stereoselectivity (94% Z-isomer) | Requires anhydrous conditions |

| Good yield (approximately 60-65% based on octanal) | Generates triphenylphosphine oxide waste |

| Well-established methodology | Requires handling of air-sensitive reagents |

| Reproducible results | Multi-step purification needed |

Catalytic Dehydrogenation of n-Alkanes

Principle and Methodology

Catalytic dehydrogenation represents another approach for preparing alkenes including this compound. This method involves the removal of hydrogen from n-tridecane using suitable catalysts, typically producing a mixture of isomeric alkenes.

Reaction Conditions

Based on research source, catalytic dehydrogenation can produce all theoretically possible straight-chain alkenes with the same carbon number as the starting alkane. For n-tridecane, this would include this compound among other isomers.

Typical Reaction Parameters

| Parameter | Typical Value | Notes |

|---|---|---|

| Catalyst | Platinum, palladium, or chromium-based | Catalyst selection impacts isomer distribution |

| Temperature | 400-600°C | High temperatures required for C-H activation |

| Pressure | Atmospheric to slight vacuum | Lower pressures favor alkene formation |

| Reaction Time | 1-3 hours | Longer times may lead to over-dehydrogenation |

| Carrier Gas | Hydrogen-deficient (e.g., nitrogen, helium) | Prevents hydrogenation of formed alkenes |

Separation and Purification

The resulting mixture of alkenes requires efficient separation techniques to isolate pure this compound:

Challenges and Considerations

This method presents several challenges:

- Limited selectivity toward specific isomers

- Complex separation requirements

- High energy consumption

- Potential catalyst deactivation

- Lower yields of specific isomers compared to targeted synthetic methods

Palladium-Catalyzed Decarbonylative Dehydration

Generalized Procedure

While requiring adaptation for this compound specifically, the general approach would involve:

- Combine catalyst components in a suitable reaction vessel

- Add the carboxylic acid precursor

- Add acetic anhydride (typically in portions, 1.5-2 equivalents total)

- Establish an inert atmosphere

- Heat the reaction mixture to approximately 132°C

- Maintain for 3 hours

- Isolate the product through distillation under reduced pressure (1-5 mmHg)

Research Considerations

For successful application to this compound synthesis, this method would require:

- Identification or synthesis of an appropriate carboxylic acid precursor with the correct stereochemistry

- Optimization of reaction conditions to maintain stereochemical integrity

- Development of specific purification protocols for this target molecule

Selective Hydrogenation of Alkynes

Principle and Methodology

Selective partial hydrogenation of 4-tridecyne represents another viable approach for preparing this compound with high stereoselectivity. This method relies on specialized catalysts that promote cis-addition of hydrogen across the triple bond.

Reaction Components

| Component | Role | Typical Example |

|---|---|---|

| Substrate | Starting material | 4-Tridecyne |

| Catalyst | Facilitates selective hydrogenation | Lindlar's catalyst (Pd/CaCO₃, poisoned with lead) |

| Catalyst Modifier | Enhances cis-selectivity | Quinoline |

| Hydrogen Source | Reducing agent | H₂ gas |

| Solvent | Reaction medium | Ethanol, hexane, or ethyl acetate |

Generalized Procedure

- Prepare a suspension of Lindlar's catalyst (typically 5-10% w/w relative to substrate) in the chosen solvent

- Add quinoline (approximately 1-2% relative to catalyst weight) to modify catalyst selectivity

- Add 4-tridecyne to the reaction mixture

- Apply hydrogen gas at atmospheric pressure

- Stir at room temperature while monitoring reaction progress

- Filter to remove catalyst once consumption of alkyne is complete

- Purify through appropriate techniques (typically column chromatography or distillation)

Advantages and Considerations

This approach offers several advantages for this compound preparation:

- Typically high stereoselectivity (>95% cis-isomer)

- Mild reaction conditions (room temperature, atmospheric pressure)

- Good yields (typically 80-90%)

- Minimal side reactions when properly controlled

Key considerations include:

- Requires preparation or commercial procurement of 4-tridecyne

- Precise control of hydrogenation is crucial to prevent over-reduction

- Lindlar's catalyst contains lead compounds, presenting handling and disposal challenges

Comparative Analysis of Preparation Methods

Efficiency and Stereoselectivity Comparison

| Method | Typical Yield (%) | Z-Selectivity (%) | Reaction Temperature (°C) | Reaction Time (hours) | Technical Complexity |

|---|---|---|---|---|---|

| Wittig Reaction | 60-70 | 90-95 | 25-66 | 2-3 | Moderate |

| Catalytic Dehydrogenation | 20-40* | 10-30* | 400-600 | 1-3 | High |

| Pd-Catalyzed Decarbonylative Dehydration | 40-75* | Variable* | 132 | 3 | Moderate-High |

| Selective Hydrogenation of Alkynes | 80-90* | 95-99* | 20-25 | 1-3 | Moderate |

*Estimated values based on similar reactions reported in literature; specific data for this compound may vary.

Starting Material and Resource Requirements

| Method | Key Starting Materials | Catalyst/Reagent Cost | Energy Requirements | Waste Generation |

|---|---|---|---|---|

| Wittig Reaction | Octanal, n-butyl triphenylphosphonium bromide | Moderate | Low | Moderate-High |

| Catalytic Dehydrogenation | n-Tridecane | Moderate-High | Very High | Low |

| Pd-Catalyzed Decarbonylative Dehydration | 4-Tridecenoic acid | High | Moderate | Moderate |

| Selective Hydrogenation | 4-Tridecyne | Moderate-High | Low | Low-Moderate |

Scalability Analysis

| Method | Laboratory Scale | Pilot Scale | Industrial Scale | Key Limiting Factors |

|---|---|---|---|---|

| Wittig Reaction | Excellent | Good | Limited | Phosphine waste, anhydrous conditions |

| Catalytic Dehydrogenation | Fair | Good | Good | Energy costs, isomer separation |

| Pd-Catalyzed Decarbonylative Dehydration | Good | Limited | Limited | Catalyst cost, precursor availability |

| Selective Hydrogenation | Excellent | Good | Good | Catalyst handling, reaction control |

Analytical Verification Methods

Gas Chromatography

Gas chromatography represents the primary analytical technique for identification and quantification of this compound. Based on source, the following conditions have been documented:

GC Column Parameters for this compound Analysis

Mass Spectrometry

Mass spectrometry provides definitive identification of this compound with characteristic fragmentation patterns:

NMR Spectroscopy

Nuclear magnetic resonance spectroscopy offers structural confirmation and determination of isomeric purity:

¹H NMR Diagnostic Signals

- Olefinic protons: δ 5.31-5.40 (multiplet, 2H)

- Allylic protons: δ 1.98-2.04 (multiplet, 4H)

- Methylene chain: δ 1.27-1.41 (multiplet, 14H)

- Terminal methyl groups: δ 0.90 (triplet, 3H) and 0.88 (triplet, 3H)

¹³C NMR Characteristic Peaks

Determination of Double Bond Position

For definitive confirmation of the double bond position, dimethyldisulfide (DMDS) derivatization can be employed as described in source:

- Add 100 μl of DMDS to the extract containing this compound

- Add 10 μl of iodine solution (120 mg I₂ in 4 ml diethyl ether)

- React at approximately 40°C for 12 hours

- Add 100 μl Na₂S₂O₃ solution to reduce excess iodine

- Extract with 1 ml hexane

- Concentrate to 200 μl for GC-MS analysis

- The resulting mass spectrum will show diagnostic fragments confirming the position of the original double bond

Thermochemical Data and Physical Properties

Thermodynamic Properties

Based on source, the following thermochemical data has been reported:

| Property | Value | Units | Method | Reference |

|---|---|---|---|---|

| Reaction Enthalpy (ΔᵣH°) | -6.3 | kJ/mol | Equilibrium constant measurement | Doering, Estel, et al., 1973 |

Physical Properties at Various Temperatures

Based on calculated values from source:

Applications and Occurrence

Natural Occurrence

This compound has been identified as a component in certain natural systems:

Synthetic Applications

The compound serves as:

- An intermediate in the preparation of specialty chemicals

- A potential precursor for surfactants and lubricants

- A starting material for various organic transformations

化学反应分析

Types of Reactions: cis-4-Tridecene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form epoxides or alcohols using oxidizing agents like peracids or osmium tetroxide.

Reduction: The compound can be reduced to form alkanes using hydrogen gas in the presence of a metal catalyst.

Substitution: It can undergo halogenation reactions where halogens like chlorine or bromine add across the double bond.

Common Reagents and Conditions:

Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of light or a radical initiator.

Major Products Formed:

Oxidation: Epoxides or diols.

Reduction: Tridecane.

Substitution: 4,5-Dihalotridecane.

科学研究应用

cis-4-Tridecene has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

Industry: It is used in the production of lubricants, surfactants, and other specialty chemicals.

作用机制

The mechanism of action of cis-4-Tridecene in biological systems involves its interaction with specific receptors or enzymes. For instance, in insects, it acts as a semiochemical, influencing the behavior of other organisms. The molecular targets and pathways involved include olfactory receptors and signal transduction pathways that mediate the organism’s response to the compound .

相似化合物的比较

Structural and Functional Group Analogues

(a) Hexachlorocyclohexane Isomers ()

Hexachlorocyclohexane (HCH) isomers, such as 1,2,3,4,5,6-hexachlorocyclohexane (CAS 608-73-1), differ fundamentally from cis-4-Tridecene due to their chlorinated cyclic structure. However, their isomer-dependent properties (e.g., volatility, toxicity) highlight the importance of stereochemistry in determining behavior. For instance, the γ-isomer (lindane) exhibits insecticidal activity, whereas other isomers are less reactive .

(b) Piperazine Derivatives ()

The compound CAS 1254115-23-5 (C₇H₁₄N₂O) includes a piperazine ring and oxygenated substituents. Though structurally distinct from alkenes, its physicochemical data—such as log P (-0.7 to 1.83), solubility (28.9–651 mg/mL), and skin permeability (log Kp = -7.66 cm/s)—provide a framework for comparing hydrophobicities and bioavailability across compound classes .

Physical and Chemical Properties

Key properties for comparison include:

Notes:

- The high log P of this compound suggests extreme hydrophobicity, comparable to long-chain alkanes.

- Hexachlorocyclohexane’s lower volatility and higher molecular weight reflect the impact of halogenation .

Analytical Challenges and Regulatory Considerations

- Toxicological Data Gaps: As noted for 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (), many compounds lack comprehensive toxicological profiles, complicating risk assessments .

- Substance Identification : Guidance in –6 underscores the difficulty in tracking substances within complex articles, a challenge relevant to industrial alkenes like this compound .

Methodological Insights from Evidence

- Reproducibility : Per ACS Applied Electronic Materials standards (), rigorous reporting of synthesis and characterization is critical for comparing compounds .

- Isomer Differentiation : Techniques like chromatography or NMR, implied in ’s purity data, are essential for distinguishing cis/trans alkenes or HCH isomers .

常见问题

Q. What are the established methods for synthesizing cis-4-Tridecene, and how can purity be validated?

Methodological Answer: Synthesis typically employs catalytic hydrogenation of 4-tridecyne or Wittig reactions using triphenylphosphine reagents. Purification via fractional distillation or column chromatography is recommended. Purity validation requires gas chromatography (GC) with flame ionization detection (FID) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure and isomer integrity. Cross-referencing retention indices in GC with known standards is critical .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structural configuration?

Methodological Answer: ¹H NMR is essential for confirming the cis configuration via coupling constants (J-values) between vinyl protons (typically 10–12 Hz). Infrared (IR) spectroscopy identifies C=C stretching vibrations (~1650 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (MW 182.3 g/mol). For unambiguous identification, compare spectral data with databases like NIST Chemistry WebBook .

Q. How can researchers ensure reproducibility in physical property measurements (e.g., boiling point, density)?

Methodological Answer: Standardize measurement protocols using calibrated instruments (e.g., digital densitometers, ASTM-compliant distillation apparatus). Triplicate measurements under controlled conditions (temperature, pressure) are mandatory. Report uncertainties (e.g., ±0.5°C for boiling points) and validate against literature values (e.g., cis-4-Tridecene’s boiling point: ~230°C) .

Q. What are the best practices for storing this compound to prevent degradation?

Methodological Answer: Store under inert gas (argon/nitrogen) in amber glass vials at –20°C to minimize oxidation and photochemical isomerization. Regular purity checks via GC every 3–6 months are advised. Use stabilizers like BHT (butylated hydroxytoluene) at 0.01% w/w if long-term storage is required .

Advanced Research Questions

Q. How can isomerization during this compound synthesis be minimized or quantified?

Methodological Answer: Optimize reaction conditions (low temperature, inert atmosphere) to reduce thermal or catalytic isomerization. Monitor reaction progress using inline FTIR or GC-MS. Quantify isomer ratios via integration of distinct NMR peaks or GC retention times. Kinetic studies using Arrhenius plots can identify isomerization thresholds .

Q. What experimental designs are suitable for studying this compound’s reactivity in cross-metathesis reactions?

Methodological Answer: Employ Grubbs or Hoveyda-Grubbs catalysts under varying conditions (solvent polarity, temperature). Use deuterated solvents for mechanistic NMR studies. Analyze product distributions via GC-MS and quantify turnover frequencies (TOF). Control experiments with trans-isomers are critical to isolate stereochemical effects .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?

Methodological Answer: Perform 2D NMR (COSY, HSQC) to confirm proton-proton correlations and assign signals. Cross-validate with computational chemistry (DFT simulations for expected chemical shifts). Check for impurities via high-resolution MS and repeat synthesis if contamination is suspected .

Q. What statistical approaches validate differences in this compound’s biological activity compared to analogs?

Methodological Answer: Use ANOVA or Student’s t-tests for bioassay data (e.g., LC50 values in toxicity studies). Report confidence intervals (95% CI) and effect sizes. For multivariate data (e.g., omics studies), apply principal component analysis (PCA) or partial least squares regression (PLS-R) .

Q. How can computational modeling predict this compound’s environmental partitioning coefficients (e.g., log Kow)?

Methodological Answer: Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) with input parameters like molecular volume and polar surface area. Validate predictions against experimental shake-flask or HPLC-derived log Kow values. Address discrepancies via sensitivity analysis .

Q. What methodologies address low yields in large-scale this compound synthesis?

Methodological Answer: Optimize catalyst loading (e.g., 5–10 mol% for Wittig reactions) and solvent systems (e.g., THF for homogeneity). Use continuous-flow reactors to enhance heat/mass transfer. Conduct design of experiments (DoE) to identify critical factors (temperature, stoichiometry) affecting yield .

Data Analysis and Contradictions

Q. How should researchers handle outliers in thermodynamic data (e.g., enthalpy of combustion)?

Methodological Answer: Apply Grubbs’ test or Dixon’s Q-test to statistically identify outliers. Replicate measurements and investigate systemic errors (e.g., calorimeter calibration). If outliers persist, report them with transparent justification in the dataset .

Q. What strategies reconcile discrepancies between experimental and computational vibrational spectra?

Methodological Answer: Re-examine basis sets (e.g., B3LYP/6-31G*) in DFT calculations for accuracy. Account for solvent effects implicitly (PCM model) or explicitly. Experimental IR should be acquired in inert matrices (KBr pellets) to minimize environmental interference .

Experimental Design Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound research?

Methodological Answer: Ensure scalability of synthesis (Feasible), focus on understudied applications like green solvents (Novel), and align with sustainability goals (Relevant). Ethical considerations include safe disposal protocols and minimizing hazardous byproducts .

Q. What sampling strategies ensure representative data in this compound environmental fate studies?

Methodological Answer: Use stratified random sampling for heterogeneous environments (e.g., soil/water matrices). Calculate sample size via power analysis to detect significant differences (α=0.05, β=0.2). Preserve samples with acidification or freezing to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。